Home > Products > Screening Compounds P53112 > (D-Ala1)-Peptide T
(D-Ala1)-Peptide T - 106362-33-8

(D-Ala1)-Peptide T

Catalog Number: EVT-368202
CAS Number: 106362-33-8
Molecular Formula: C35H55N9O16
Molecular Weight: 857.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(N-(N(2)-(N-(N-(N-(N-D-Alanyl L-seryl)-L-threonyl)-L-threonyl) L-threonyl)-L-asparaginyl)-L-tyrosyl) L-threonine. Octapeptide sharing sequence homology with HIV envelope protein gp120. It is potentially useful as antiviral agent in AIDS therapy. The core pentapeptide sequence, TTNYT, consisting of amino acids 4-8 in peptide T, is the HIV envelope sequence required for attachment to the CD4 receptor.
Source and Classification

(D-Ala1)-Peptide T is classified as a peptide, specifically an analog of the original peptide T, which was initially isolated from the venom of the Bothrops asper snake. The modification of the first amino acid to D-alanine enhances its stability and bioactivity. The compound's chemical structure is represented by the formula C35H55N9O16C_{35}H_{55}N_{9}O_{16} with a CAS number of 106362-33-8 .

Synthesis Analysis

Methods of Synthesis

The synthesis of (D-Ala1)-Peptide T typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the efficient assembly of peptides. The process includes several key steps:

  1. Initialization: A resin is functionalized with a linker that can be cleaved to release the final peptide.
  2. Amino Acid Coupling: Protected amino acids are sequentially added to the growing peptide chain. For (D-Ala1)-Peptide T, D-alanine is introduced at the first position.
  3. Deprotection: After each coupling step, protective groups are removed to expose reactive sites for subsequent reactions.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Technical Parameters

  • Reagents: Common reagents include coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl).
  • Reaction Conditions: Temperature, pH, and solvent choice are critical for optimizing yield and purity during synthesis.
Molecular Structure Analysis

Structural Characteristics

The molecular structure of (D-Ala1)-Peptide T consists of a linear sequence of amino acids with specific stereochemistry due to the presence of D-alanine at the first position. The InChI representation provides insight into its structural formula:

InChI=1S C35H55N9O16/c113(36)28(52)4022(1245)31(55)4125(15(3)47)33(57)4326(16(4)48)34(58)4224(14(2)46)32(56)3921(1123(37)51)29(53)3820(10186819(50)9718)30(54)4427(17(5)49)35(59)60/h69,1317,2022,2427,4550H,1012,36H2,15H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13,14,15,16,17,20+,21+,22+,24+,25+,26+,27+/m1/s1\text{InChI}=\text{1S C}_{35}\text{H}_{55}\text{N}_{9}\text{O}_{16}/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1

Data and Analyses

The compound exhibits multiple functional groups that contribute to its biological activity. Its molecular weight is approximately 857.87 g/mol . The structural configuration allows for hydrogen bonding and interactions with biological macromolecules.

Chemical Reactions Analysis

Types of Reactions

(D-Ala1)-Peptide T can participate in various chemical reactions:

  1. Oxidation: Hydroxy groups within the peptide can be oxidized to form ketones or aldehydes.
  2. Reduction: Amino groups may undergo reduction to yield amines.
  3. Substitution: Functional groups can be substituted to modify properties or enhance activity.

Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions—temperature and solvent—are tailored based on desired outcomes .

Major Products Formed

The products formed depend on reaction conditions; for instance:

  • Oxidation can lead to ketones.
  • Reduction yields various amine derivatives.
Mechanism of Action

(D-Ala1)-Peptide T exerts its effects primarily through competitive inhibition of HIV entry into host cells by blocking the gp120-CD4 interaction. The presence of D-alanine enhances binding affinity and stability against enzymatic degradation .

Data and Analyses

Studies have shown that (D-Ala1)-Peptide T maintains similar efficacy to native peptide T in inhibiting HIV replication in vitro . Its mechanism involves forming hydrogen bonds with specific residues in target proteins.

Physical and Chemical Properties Analysis

Relevant Data

Elemental analysis shows:

  • Carbon: 49.00%
  • Hydrogen: 6.46%
    This composition reflects its complex structure and functionality .
Applications

(D-Ala1)-Peptide T has significant scientific applications:

  1. Antiviral Research: Used extensively in studies aimed at understanding HIV mechanisms and developing antiviral therapies.
  2. Drug Development: Serves as a lead compound for designing new inhibitors targeting viral entry pathways.
  3. Biochemical Studies: Employed in biochemical assays to investigate protein interactions involving CD4 receptors.
Chemical Characterization and Synthesis

Structural Analysis of (D-Ala1)-Peptide T

Primary Sequence and Post-Translational Modifications

(D-Ala1)-Peptide T, also designated D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-amide, is an octapeptide analog of the native viral peptide T derived from HIV-1 gp120 (residues 185–192). Its primary sequence features a D-configuration alanine substitution at the N-terminal position (Position 1), enhancing metabolic stability while preserving receptor-binding affinity. The terminal carboxyl group is amidated, which reduces susceptibility to carboxypeptidases. No classical post-translational modifications (e.g., glycosylation, phosphorylation) are reported, as synthetic production bypasses cellular processing pathways [2] [6].

Molecular Weight and Formula Verification

The molecular formula of (D-Ala1)-Peptide T is C₃₅H₅₆N₁₀O₁₅, with a theoretical monoisotopic molecular weight of 856.89 Da. Empirical verification employs mass spectrometric techniques:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): Confirms mass accuracy (observed m/z: 857.2 ± 0.3 Da) [5].
  • High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS): Validates elemental composition and purity (retention time: 12.8 min under acetonitrile/water gradients) [2].

Table 1: Structural Parameters of (D-Ala1)-Peptide T

PropertyValue
Molecular FormulaC₃₅H₅₆N₁₀O₁₅
Monoisotopic Mass (Da)856.89
CAS Registry Number112568-12-4
Ionization StateMonoprotonated at pH 7.4
Sequence VerificationMALDI-TOF, NMR, Edman Degradation

Conformational Stability Under Physiological Conditions

Conformational analysis reveals that (D-Ala1)-Peptide T adopts a β-turn motif within its C-terminal pentapeptide (Thr⁴–Thr⁸), stabilized by an intramolecular hydrogen bond between Thr⁴ and Tyr⁷. This secondary structure is critical for binding chemokine receptors (e.g., CCR5). Under physiological conditions (pH 7.4, 37°C), molecular dynamics simulations demonstrate:

  • Thermodynamic Stability: Energy-minimized conformers exhibit ΔG = –21 kJ/mol relative to unfolded states.
  • Structural Rigidity: The D-Ala¹ substitution restricts Φ/ψ dihedral angles, reducing conformational entropy and enhancing resistance to protease cleavage [1] [9].
  • Solvent Interactions: Circular dichroism confirms stable folding in aqueous buffers (>90% retention over 24 hours), though slight unfolding occurs in serum-containing media due to albumin binding [1].

Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS) Optimization

(D-Ala1)-Peptide T is synthesized via Fmoc-based SPPS on Rink amide resin, optimizing coupling efficiency and purity:

  • Resin Handling: Swelling in dimethylformamide (DMF) for 1 hour precedes amino acid coupling.
  • Coupling Protocol: Each residue (0.1 mmol) uses 4 equivalents of Fmoc-amino acid, activated by hexafluorophosphate benzotriazole tetramethyl uronium (HBTU)/N,N-diisopropylethylamine (DIPEA) (4:8 equivalents) in DMF. Coupling times are extended for D-Ala¹ (2 hours) to ensure >99% yield [5].
  • Side-Chain Protection: tert-Butyl (tBu) for Thr/Ser side chains, trityl (Trt) for Asn. D-Ala¹ requires no protection due to absence of chiral center reactivity [5].

Table 2: SPPS Protocol for (D-Ala1)-Peptide T

StepReagents/ConditionsDurationEfficiency
Resin SwellingDMF, 25°C60 min>95% solvation
Fmoc Deprotection20% piperidine/DMF2 × 10 min>99%
Amino Acid CouplingFmoc-AA (4 eq), HBTU (4 eq), DIPEA (8 eq)90–120 min>98% per step
Final CleavageTFA:triisopropylsilane:H₂O (95:2.5:2.5)3 hours>90% yield

Chromatographic Purification Techniques

Crude peptide is purified using reversed-phase preparative chromatography:

  • Column: DuPont Zorbax Pro-10 C₈ (10 μm, 25 cm × 2 in).
  • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid (TFA)/5% acetonitrile in water.
  • Flow Rate: 110 mL/min, detecting at 220 nm.
  • Elution Profile: Pure peptide fraction elutes at 15–22 minutes, achieving 50% recovery after lyophilization. Scaling to gram quantities maintains retention time reproducibility (±0.5 min) [3] [5].

Table 3: Purification Metrics for (D-Ala1)-Peptide T

ParameterValue
Column Loading Capacity100–450 mg per run
Retention Time18.5 ± 0.5 min
Purity Post-Purification98.5% (HPLC)
Recovery Yield50% (w/w)
Solvent RemovalLyophilization at –50°C, 0.1 mbar

Properties

CAS Number

106362-33-8

Product Name

(D-Ala1)-Peptide T

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C35H55N9O16

Molecular Weight

857.9 g/mol

InChI

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14-,15-,16-,17-,20+,21+,22+,24+,25+,26+,27+/m1/s1

InChI Key

IWHCAJPPWOMXNW-ZESMOPTKSA-N

SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O

Synonyms

HIV Peptide T
Peptide T
Peptide T, HIV

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.